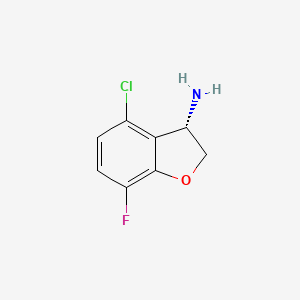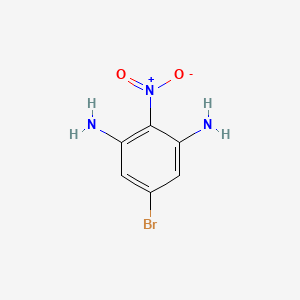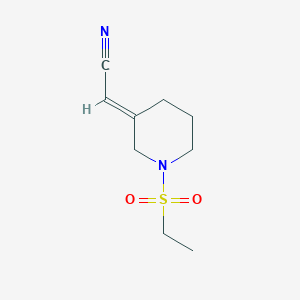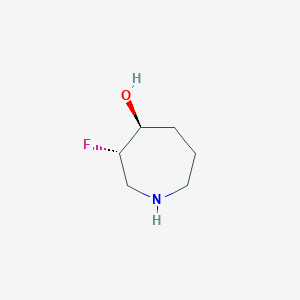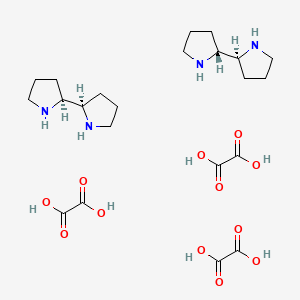
rel-(R,S)-2,2'-Bipyrrolidinesesquioxalatesalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt: is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two pyrrolidine rings and a sesquioxalate salt, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt typically involves the reaction of bipyrrolidine with oxalic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt involves similar synthetic routes but with larger reaction vessels and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are employed to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxalate derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Applications De Recherche Scientifique
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition, receptor activation, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyrrolidine: A simpler analog without the sesquioxalate salt.
2,2’-Bipyridine: Lacks the pyrrolidine rings but has similar coordination properties.
1,1’-Binaphthyl-2,2’-diamine: Another chiral compound used in asymmetric synthesis.
Uniqueness
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt stands out due to its unique combination of pyrrolidine rings and sesquioxalate salt, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C22H38N4O12 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/2C8H16N2.3C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3*3-1(4)2(5)6/h2*7-10H,1-6H2;3*(H,3,4)(H,5,6)/t2*7-,8+;;; |
Clé InChI |
RZTVHZSXLVENPR-BCCSSKQWSA-N |
SMILES isomérique |
C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
SMILES canonique |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




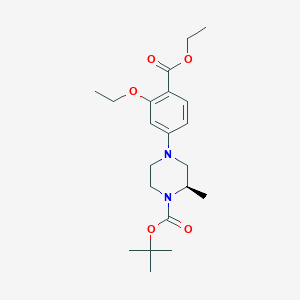
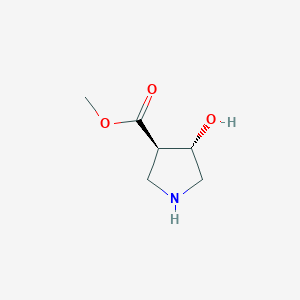
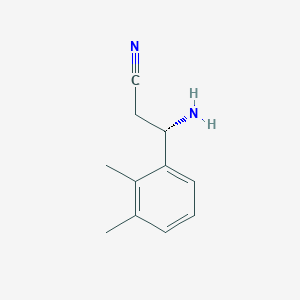
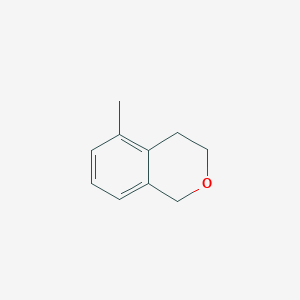
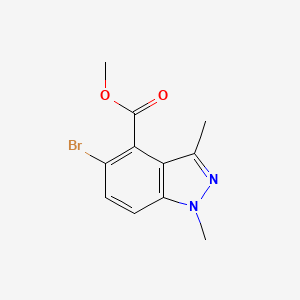

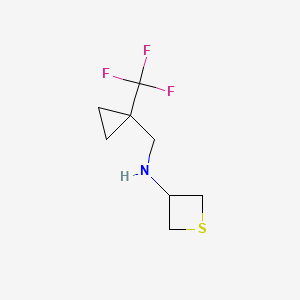
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
